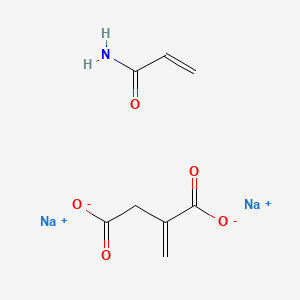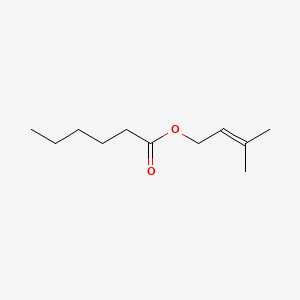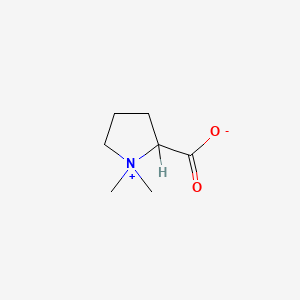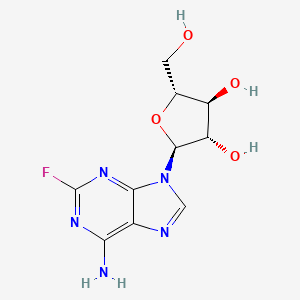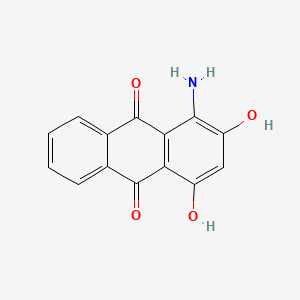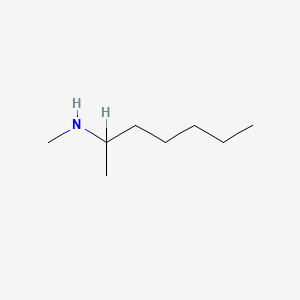
2-Amino-2-methyl-4-phenylbutanoic acid
Vue d'ensemble
Description
2-Amino-2-methyl-4-phenylbutanoic acid (also known as AMPB or L-AP4) is a synthetic compound that has been widely used in scientific research due to its unique properties. It was first synthesized in 1977 by Curtis and Watkins, and since then, it has been used in a variety of studies to investigate the mechanisms of neurotransmission and synaptic plasticity.
Applications De Recherche Scientifique
Quantum Computational and Spectroscopic Studies
Research on 2-Amino-2-methyl-4-phenylbutanoic acid and its derivatives has involved quantum computational and spectroscopic studies. One study examined the compound using density functional theory (DFT) calculations and compared these with experimental spectroscopic data (FT-IR, FT-Raman, UV-Visible spectra). This research highlighted the compound's potential in nonlinear optical (NLO) properties and molecular docking, which could be relevant for drug identification (Raajaraman, Sheela, & Muthu, 2019).
X-ray Crystallography for Stereochemistry Determination
Another aspect of research has involved the use of X-ray crystallography to determine the stereochemistry of derivatives of this compound. This was particularly important in the study of bestatin, a compound known for its inhibition of certain aminopeptidases (Nakamura et al., 1976).
Synthesis and Derivative Formation
Research has also focused on the synthesis of derivatives of this compound, highlighting its chemical versatility. For instance, tetrazole-containing derivatives were prepared to explore the reactivity of its amino and carboxy terminal groups (Putis, Shuvalova, & Ostrovskii, 2008).
Antagonistic Activity
In the field of biochemistry, 2-Amino-3-phenylbutanoic acid, a closely related compound, was found to exhibit antagonistic properties, such as inhibiting the incorporation of thienylalanine in Escherichia coli, indicating potential for specific biological interactions and therapeutic applications (Edelson & Keeley, 1963).
Synthetic Routes for Pharmaceutical Intermediates
The compound has been studied as a key intermediate in the synthesis of pharmaceuticals like aminopeptidase inhibitors. Various synthetic routes have been explored for its efficient production, with an emphasis on cost-effectiveness and commercial viability (Huang Yibo, 2013).
Oxidation and Toxicity Studies
In environmental science, derivatives of this compound have been used as markers in the study of toxins. For instance, the oxidation of microcystins in cyanobacterial samples produced a derivative that could be analyzed to quantify total microcystins, indicating its utility in environmental monitoring (Wu et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-2-methyl-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZKTNAAGCQMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-95-7 | |
| Record name | NSC29628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide](/img/structure/B1618778.png)




